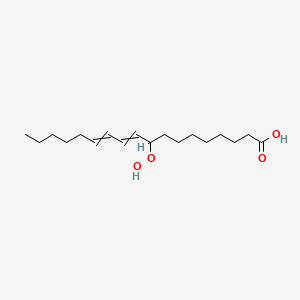
9-Hydroperoxyoctadeca-10,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroperoxyoctadeca-10,12-dienoic acid is an octadecanoid lipid molecule. It is a hydroperoxy derivative of linoleic acid, characterized by the presence of a hydroperoxy group at the 9th carbon and double bonds at the 10th and 12th positions in the E and Z configurations, respectively . This compound is found in various foods such as barley, prunus (cherry, plum), cherimoya, and prairie turnips .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroperoxyoctadeca-10,12-dienoic acid typically involves the oxidation of linoleic acid. This can be achieved using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst like lipoxygenase . The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxy group at the 9th carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroperoxyoctadeca-10,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxo derivatives: Formed through further oxidation.
Hydroxy derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
9-Hydroperoxyoctadeca-10,12-dienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and peroxidation mechanisms.
Biology: Investigated for its role in cellular signaling and oxidative stress responses.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetics and pharmaceuticals due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 9-Hydroperoxyoctadeca-10,12-dienoic acid involves its interaction with cellular membranes and enzymes. It can act as a signaling molecule, modulating various biochemical pathways related to inflammation and oxidative stress. The hydroperoxy group can undergo redox reactions, influencing the cellular redox state and affecting the activity of redox-sensitive enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE)
- This compound (9-HpODE)
- This compound (9-HpODE)
Uniqueness
This compound is unique due to its specific hydroperoxy group at the 9th carbon and its role as an intermediate in the metabolic pathway of linoleic acid. This specificity allows it to participate in unique biochemical reactions and pathways, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C18H32O4 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
9-hydroperoxyoctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20) |
Clave InChI |
JGUNZIWGNMQSBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
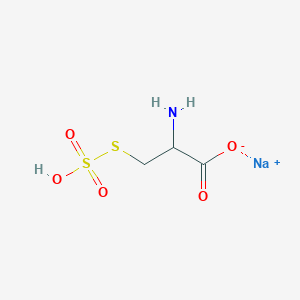
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
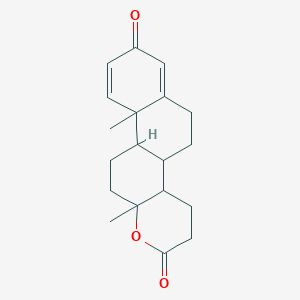
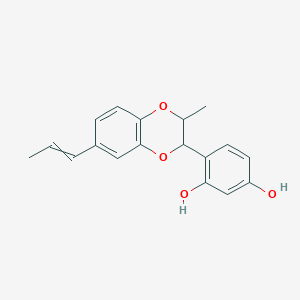
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
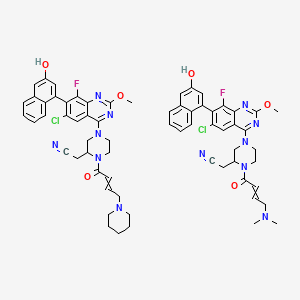
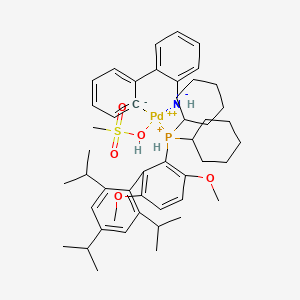
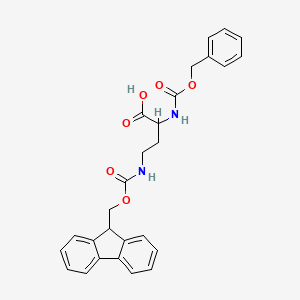
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
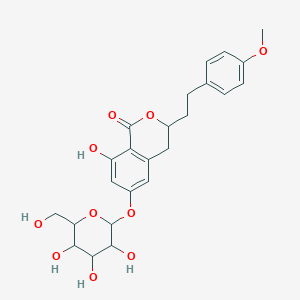
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
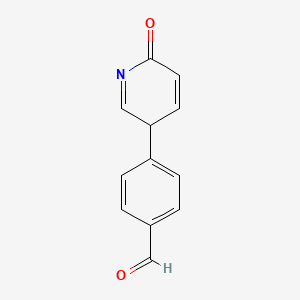
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
